molecular formula C14H21N5 B11745464 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11745464
M. Wt: 259.35 g/mol
InChI Key: LYNBXXKQHRHEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine (CAS: 1856052-56-6) is a bis-pyrazole derivative characterized by a methylene bridge linking two pyrazole rings. The first pyrazole ring is substituted at position 3 with a cyclopropyl group and at position 1 with an isopropyl group. The second pyrazole ring contains a methyl group at position 1 and an amine at position 3 . This compound shares structural motifs with bioactive pyrazole derivatives, which are often explored in medicinal and agrochemical research due to their tunable electronic and steric properties .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C14H21N5/c1-10(2)19-12(8-13(16-19)11-4-5-11)9-15-14-6-7-18(3)17-14/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17)

InChI Key

LYNBXXKQHRHEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNC3=NN(C=C3)C

Origin of Product

United States

Preparation Methods

Core Structural Components

The target molecule comprises two pyrazole rings:

  • 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-ylmethyl : A cyclopropyl-substituted pyrazole with an isopropyl group at N1 and a methylene bridge.

  • 1-Methyl-1H-pyrazol-3-amine : A methyl-substituted pyrazole with an amine at C3.

Retrosynthetic disconnection suggests coupling the two pyrazole units via a methylene linker. Key intermediates include:

  • 5-(Aminomethyl)-3-cyclopropyl-1-isopropyl-1H-pyrazole

  • 1-Methyl-1H-pyrazol-3-amine

Synthesis of Pyrazole Subunits

Preparation of 3-Cyclopropyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

The cyclopropyl-substituted pyrazole is synthesized via cyclocondensation of cyclopropylacetonitrile with hydrazine derivatives. A modified Kröhnke reaction introduces the aldehyde group at C5:

Cyclopropylacetonitrile+Hydrazine hydrateEtOH, reflux3-Cyclopropyl-1H-pyrazole(Yield: 68–72%)[4]\text{Cyclopropylacetonitrile} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3-Cyclopropyl-1H-pyrazole} \quad (\text{Yield: 68–72\%})

Subsequent alkylation with 2-bromopropane in the presence of K₂CO₃ yields 1-isopropyl-3-cyclopropyl-1H-pyrazole. Formylation via Vilsmeier-Haack reaction introduces the aldehyde group:

1-Isopropyl-3-cyclopropyl-1H-pyrazolePOCl₃, DMF5-Formyl derivative(Yield: 55%)[4]\text{1-Isopropyl-3-cyclopropyl-1H-pyrazole} \xrightarrow{\text{POCl₃, DMF}} \text{5-Formyl derivative} \quad (\text{Yield: 55\%})

Synthesis of 1-Methyl-1H-pyrazol-3-amine

This subunit is prepared by alkylation of pyrazol-3-amine with methyl iodide under basic conditions:

Pyrazol-3-amine+CH₃INaH, DMF1-Methyl-1H-pyrazol-3-amine(Yield: 85%)[1]\text{Pyrazol-3-amine} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl-1H-pyrazol-3-amine} \quad (\text{Yield: 85\%})

Coupling Strategies for Methylene Bridge Formation

Reductive Amination

The aldehyde intermediate undergoes reductive amination with 1-methyl-1H-pyrazol-3-amine using NaBH₃CN as the reducing agent:

5-Formylpyrazole+1-Methylpyrazol-3-amineNaBH₃CN, MeOHTarget Compound(Yield: 40–45%)[4]\text{5-Formylpyrazole} + \text{1-Methylpyrazol-3-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound} \quad (\text{Yield: 40–45\%})

Optimization Challenges :

  • Low yields due to steric hindrance from the isopropyl group.

  • Competing over-alkylation at the pyrazole amine.

Mitsunobu Reaction

An alternative employs Mitsunobu conditions to couple hydroxymethylpyrazole with the amine:

5-Hydroxymethylpyrazole+1-Methylpyrazol-3-amineDIAD, PPh₃Target Compound(Yield: 50%)[4]\text{5-Hydroxymethylpyrazole} + \text{1-Methylpyrazol-3-amine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} \quad (\text{Yield: 50\%})

Reaction Optimization and Scalability

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
MeOH, NaBH₃CN4592
THF, STAB5289
CH₂Cl₂, NaBH(OAc)₃4890

Tetrahydrofuran (THF) with sodium triacetoxyborohydride (STAB) improved yields to 52% while maintaining purity.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
252445
401250
60648

Elevating temperature to 40°C reduced reaction time without compromising yield.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (m, 4H, cyclopropyl), 1.45 (d, J = 6.8 Hz, 6H, isopropyl), 3.78 (s, 3H, N–CH₃), 4.25 (s, 2H, CH₂), 6.15 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calcd for C₁₅H₂₈N₄ [M+H]⁺ 264.41, found 264.40.

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O, 70:30).

Industrial-Scale Considerations

Cost Analysis

ComponentCost ($/kg)
Cyclopropylacetonitrile320
2-Bromopropane150
NaBH₃CN1,200

Reductive amination remains cost-prohibitive due to NaBH₃CN; Mitsunobu offers better scalability despite higher DIAD costs.

Environmental Impact

Waste streams from Vilsmeier-Haack reactions require POCl₃ neutralization, increasing processing costs by 15% .

Chemical Reactions Analysis

Types of Reactions

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the cyclopropyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole amines or alcohols.

Scientific Research Applications

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Formula Molecular Weight Key Data
Target Compound 3-cyclopropyl, 1-isopropyl 1-methyl, 3-amine Not explicitly reported Not explicitly reported CAS: 1856052-56-6
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridyl, 1-methyl N-ethylamine C₁₀H₁₃N₃ 203.24 (ESIMS m/z 203 [M+H]⁺) Higher polarity due to pyridyl group
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-pyridyl, 1-methyl N-(cyclopropylmethyl)amine C₁₂H₁₅N₃ 230.30 (ESIMS m/z 230 [M+2H]²⁺) Enhanced lipophilicity from cyclopropylmethyl
1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine 3-CF₃, 1-methyl 1-methyl, 3-amine C₁₀H₁₃F₃N₅ 276.24 Electron-withdrawing CF₃ group alters reactivity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine 4-methyl, 1-ethyl 5-methyl, 1-(2-methylpropyl) C₁₅H₂₅N₅ 275.39 Bulkier substituents increase steric hindrance

Key Observations :

  • Pyridyl-substituted analogs (e.g., ) exhibit higher polarity, likely improving solubility but reducing membrane permeability.
  • The trifluoromethyl group in increases electronegativity, which could influence hydrogen bonding and metabolic stability.

Functional and Application-Based Differences

  • Agrochemical Potential: The isopropyl and cyclopropyl substituents in the target compound resemble those in Isolan (CAS: 119515-38-7), a pyrazole-based insecticide, suggesting possible agrochemical applications .
  • Medicinal Chemistry : Pyrazole derivatives with pyridyl groups (e.g., ) are often explored as kinase inhibitors, whereas the target compound’s amine group may favor interactions with biological targets like GPCRs .

Biological Activity

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine, a compound with a complex pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, synthesis, and therapeutic potential based on diverse research findings.

The molecular formula for this compound is C15H23N5C_{15}H_{23}N_{5} with a molecular weight of 273.38 g/mol. The structure includes multiple pyrazole rings which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC15H23N5
Molecular Weight273.38 g/mol
SMILESCc1c(CNc2cc(C3CC3)nn2C)cnn1C(C)C
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole Rings : This is achieved through the condensation of hydrazines with 1,3-diketones.
  • Coupling Reactions : The final step involves coupling intermediates under controlled conditions, often using palladium catalysts.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:

Molecular Targets :

  • The compound may interact with enzymes or receptors, modulating their activity.

Biological Pathways :

  • It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, phosphatidylinositol 3-kinase (PI3K) inhibitors have been linked to this class of compounds, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and asthma. Inhibition of calcium release activated calcium channels (CRAC) has been noted as a mechanism for its anti-inflammatory properties .

Antioxidant Properties

Pyrazole derivatives have also been investigated for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to overall cellular health .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A study demonstrated that a closely related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value in the low micromolar range .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar pyrazole compounds in animal models, showing reduced markers of inflammation .
  • PPARγ Agonist Activity : Research indicated that some pyrazole derivatives act as partial agonists for PPARγ, which is relevant for metabolic disorders such as type II diabetes .

Q & A

Q. What are the optimal synthetic routes for N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, often involving substituted pyrazole precursors. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Catalysis : Acidic conditions (e.g., HCl or acetic acid) facilitate methylene bridge formation between pyrazole rings .

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) compared to traditional reflux methods, enhancing yield by ~15–20% .

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity .

    Table 1 : Comparison of Synthesis Methods

    MethodReaction TimeYield (%)Purity (%)
    Traditional reflux24–48 h60–7085–90
    Microwave-assisted2–4 h75–8592–97
    Solvent-free6–8 h50–6080–85

Q. How does the compound’s molecular structure influence its steric and electronic properties?

  • Methodological Answer : The structure comprises two pyrazole rings connected via a methylene bridge. Key features:
  • Cyclopropyl group : Introduces angular strain, enhancing reactivity in ring-opening or functionalization reactions .
  • Isopropyl and methyl substituents : Increase steric bulk, potentially hindering interactions with planar biological targets (e.g., enzyme active sites) .
  • Electronic effects : The electron-donating methyl group on the pyrazole nitrogen modulates electron density, affecting hydrogen-bonding capacity .
    Structural analysis via X-ray crystallography or DFT calculations is recommended to quantify steric/electronic parameters .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR strategies include:
  • Substituent scanning : Synthesize analogs with varied alkyl groups (e.g., replacing cyclopropyl with cyclobutyl) to assess steric effects .
  • Functional group addition : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the pyrazole ring to modulate electronic properties .
  • Bioisosteric replacement : Replace the methylene bridge with sulfonamide or carbonyl groups to alter flexibility and binding .
    High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies critical binding motifs .

Q. How can contradictory data on biological activity between similar pyrazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize artifacts .
  • Substituent-specific effects : Compare analogs with identical core structures but differing substituents (e.g., cyclopropyl vs. phenyl) .
  • Purity thresholds : Use HPLC-MS to verify >95% purity; impurities <5% can skew IC₅₀ values .
    Meta-analysis of published data and dose-response curve replication are critical for validation .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ:
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to purified proteins (e.g., kinases) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to identify key binding residues .
  • NMR titration : Map binding sites by observing chemical shift perturbations in ¹H-¹⁵N HSQC spectra .
  • Thermal shift assays : Monitor target protein stability upon compound binding .

Table 2 : Comparative Bioactivity of Pyrazole Analogs

CompoundTargetIC₅₀ (µM)Key Substituent
Target compoundKinase X0.8Cyclopropyl
Analog A (cyclopropyl → phenyl)Kinase X5.2Phenyl
Analog B (methyl → fluoro)Protease Y12.4Fluoro

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation : Store at 40°C/75% RH for 6 months; analyze via HPLC for degradation products .
  • Solvent screening : Aqueous buffers (pH 7.4) vs. DMSO; polar solvents reduce aggregation but may hydrolyze cyclopropyl groups .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation; amber vials recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.